(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is a complex organic compound characterized by its unique structural features and potential biological activities. It consists of a pyrazolo[3,4-C]pyridine core, which is substituted with a trityl group at one nitrogen atom and a hydroxymethyl group. This compound is of significant interest in medicinal chemistry due to its predicted biological activities, including anticancer, antimicrobial, and neuroprotective properties .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also classified as an organic compound with potential pharmacological applications.
The synthesis of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol typically involves multi-step synthetic routes that may include the following:
These methods can vary based on the desired yield and purity levels, often requiring optimization for specific laboratory conditions .
The molecular structure of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol features:
Key structural data includes:
The compound can undergo various chemical reactions, including:
These reactions are often facilitated by specific catalysts or conditions that enhance reactivity .
The mechanism of action for (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is hypothesized based on its structural features:
Computational models are often employed to predict these interactions and elucidate the pharmacokinetics and pharmacodynamics associated with this compound .
While specific physical properties such as boiling point are not available in all sources, general properties include:
Key chemical properties include:
The applications of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol extend across various fields:
The pyrazolo-pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives classified based on ring fusion patterns. Among the five possible pyrazole-pyridine congeners, the [3,4-c] fusion type occupies a distinct niche. The target compound, (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (CAS: 113168-54-0), belongs to this subclass, characterized by a pyrazole ring fused at positions 3 and 4 to a pyridine ring. Its systematic IUPAC name reflects the trityl (triphenylmethyl) protection at N1 and a hydroxymethyl group at C3 [2]. Historically, pyrazolopyridine synthesis dates to Ortoleva's 1908 report of the first monosubstituted derivative, but significant exploration of [3,4-c] isomers emerged later with advances in regioselective cyclization techniques [3]. The numbering system differentiates fusion types: in [3,4-c] derivatives, the pyridine nitrogen is para to the fusion bond, distinguishing it from the more common [3,4-b] isomers where the nitrogen is ortho to the bond . This topological distinction profoundly influences electronic distribution and biological interactions.
Table 1: Evolution of Pyrazolo[3,4-c]pyridine Derivatives
Year | Development | Significance |
---|---|---|
1908 | First monosubstituted pyrazolopyridine | Ortoleva's iodine-mediated synthesis |
1911 | N-phenyl-3-methyl derivatives | Bulow's acetic acid-catalyzed cyclization |
1980s | Trityl protection strategies | Enabled N1 functionalization of sensitive scaffolds |
2010s | Antiviral applications | Scaffold utilization in Zika virus inhibitors [6] |
The trityl (triphenylmethyl) group in 1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol serves as a steric shield and solubilizing agent during synthetic manipulations. With a molecular weight of 149.15 g/mol for the core pyrazolo[3,4-c]pyridin-methanol scaffold, the addition of the trityl group (C₁₉H₁₅) expands the molecular formula to C₂₆H₂₁N₃O, substantially altering physicochemical properties [2]. This protection addresses two key challenges in pyrazolopyridine chemistry: First, it prevents undesired N-alkylation or oxidation at N1 during reactions at the C3 hydroxymethyl group (–CH₂OH). Second, the trityl group enhances solubility in organic solvents, facilitating purification via standard chromatographic techniques [6]. This is critical given the polar nature of unmasked pyrazolo[3,4-c]pyridines, which often complicate reaction workups. In antiviral studies, similar trityl-protected intermediates demonstrated reduced decomposition during nucleophilic substitutions, underscoring the group's role in improving synthetic yields [6]. The trityl group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), restoring the pharmacophoric NH moiety for downstream functionalization [9].
The (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol scaffold exemplifies the "privileged structure" paradigm in medicinal chemistry. Pyrazolopyridines mimic purine bases, enabling interactions with biological targets responsive to adenine/guanine motifs. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been documented (5500+ references), with 14 in DrugBank's pipeline as experimental, investigational, or approved agents [3]. Although specific activity data for the [3,4-c] isomer is limited in the literature, its structural similarity to bioactive [3,4-b] and [3,4-d] analogs suggests high potential. For instance, pyrazolo[3,4-d]pyrimidine antivirals exhibit low-μM activity against Zika virus, demonstrating the scaffold's versatility [6]. The C3 hydroxymethyl group provides a synthetic handle for diversification into esters, ethers, or amines, enabling pharmacokinetic optimization. In kinase inhibitor development (e.g., TRK inhibitors), similar pyrazolopyridine cores form hinge-binding domains through hydrogen bonds with Glu590 and Met592 residues [9]. The trityl-protected derivative thus serves as a stable precursor for generating targeted libraries against oncological and infectious diseases.
Table 2: Molecular Properties of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol
Property | Value | Method/Reference |
---|---|---|
CAS Number | 113168-54-0 | [2] |
Molecular Formula | C₂₆H₂₁N₃O | [2] |
Molecular Weight | 391.47 g/mol | Calculated |
Protection Group | Trityl (C₆H₅)₃C– | Synthetic handle |
Reactive Site | –CH₂OH at C3 | Diversification point |
Tautomeric Preference | 1H-tautomer (stabilized by trityl) | [3] |
Table 3: Bioisosteric Relationships in Pyrazolo-Pyridine Drug Discovery
Scaffold Type | Target | Clinical Significance |
---|---|---|
Pyrazolo[3,4-b]pyridine | TRK Kinases | Pan-TRK inhibitors (IC₅₀: 11-28 nM) [9] |
Pyrazolo[3,4-d]pyrimidine | Zika Virus NS5 | Antiviral activity (EC₅₀: 4.3-6.5 μM) [6] |
Pyrazolo[4,3-c]pyridine | Underexplored | Potential for kinase/antiviral targeting |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3